molecular formula C15H11ClN2O2S B2593762 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 941976-72-3

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2593762
CAS No.: 941976-72-3
M. Wt: 318.78
InChI Key: XLWCYRSXDOUFNG-ICFOKQHNSA-N
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Description

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Chlorination: The chlorination of the benzo[d]thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Furan-2-carboxamide: The furan ring can be synthesized separately and then coupled with the benzo[d]thiazole derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorinated benzo[d]thiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution of the chlorine atom can produce various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the benzo[d]thiazole and furan rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (Z)-N-(6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide: Lacks the allyl group, potentially altering its chemical properties and applications.

    (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.

Uniqueness

The unique combination of functional groups in (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, including the allyl, chlorine, and furan moieties, distinguishes it from similar compounds

Properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWCYRSXDOUFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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